![molecular formula C11H9N3O4 B14045151 (E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14045151.png)
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid is a complex organic compound characterized by the presence of an azidomethyl group attached to a phenyl ring, along with a hydroxy and oxo functional group on a butenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Azidomethyl Group:
Formation of the Butenoic Acid Backbone: The butenoic acid backbone can be synthesized through aldol condensation reactions, where an aldehyde and a ketone react in the presence of a base to form the desired product.
Coupling of the Two Fragments: The final step involves coupling the azidomethyl phenyl fragment with the butenoic acid backbone under suitable reaction conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd-C) catalyst
Substitution: Sodium azide (NaN₃), dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN)
Major Products Formed
Oxidation: Formation of a carbonyl compound from the hydroxy group
Reduction: Formation of an amine from the azide group
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s azide group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid depends on its specific application. In bioorthogonal chemistry, the azide group can undergo click reactions with alkynes to form stable triazole linkages, enabling the labeling and tracking of biomolecules. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-[3-(aminomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid: Similar structure but with an amine group instead of an azide group.
(E)-4-[3-(methyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid: Similar structure but with a methyl group instead of an azidomethyl group.
Uniqueness
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for bioorthogonal chemistry applications. The combination of hydroxy, oxo, and azidomethyl groups in a single molecule provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C11H9N3O4 |
|---|---|
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C11H9N3O4/c12-14-13-6-7-2-1-3-8(4-7)9(15)5-10(16)11(17)18/h1-5,15H,6H2,(H,17,18)/b9-5+ |
Clé InChI |
ZIRLWIWYZCQZJW-WEVVVXLNSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)/C(=C\C(=O)C(=O)O)/O)CN=[N+]=[N-] |
SMILES canonique |
C1=CC(=CC(=C1)C(=CC(=O)C(=O)O)O)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


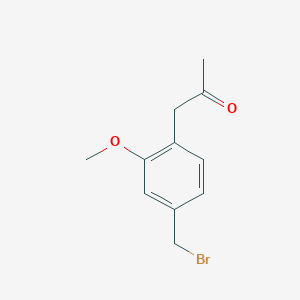
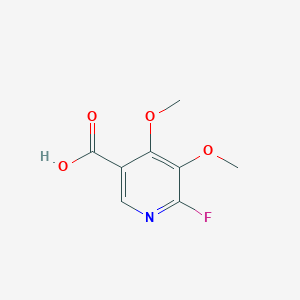
![6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4'-piperidin]-5(6h)-one](/img/structure/B14045073.png)
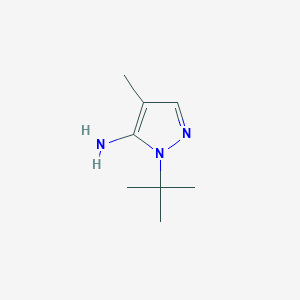
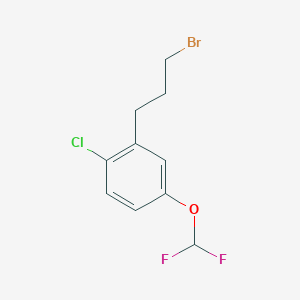
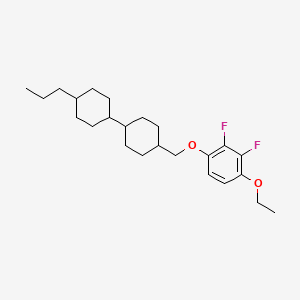


![(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14045117.png)
![1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14045124.png)

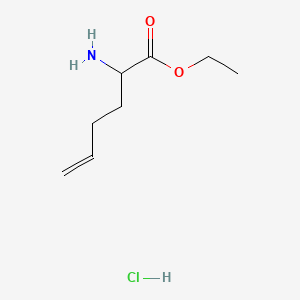
![(6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14045141.png)
![Ethyl 2-formyl-6H-furo[2,3-B]pyrrole-5-carboxylate](/img/structure/B14045145.png)
